Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C24H23F3N4O5 and its molecular weight is 504.466. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been involved in the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. Specific reactions with ketones have been studied, leading to the formation of azomethynes and ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate under certain conditions (Chupakhin et al., 1992).
Antibacterial Applications
- A derivative of this compound has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, being more effective than some known antibiotics. The structure-activity relationship indicates that the combination of specific groups contributes to this potent antibacterial activity (Kuramoto et al., 2003).
Molecular Structure Studies
- X-ray crystallographic and molecular modeling studies have been conducted on derivatives of this compound. These studies highlight how certain structural features, like the orientation of the N-1 aromatic group and steric hindrances, play a crucial role in determining the compound's biological activity (Kuramoto et al., 2003).
Pharmaceutical Synthesis
- This compound is also involved in the preparation of other pharmaceuticals, showcasing its role as a versatile intermediate in drug synthesis. The specific methods and derivatives produced are crucial in the development of new therapeutic agents (Nosova et al., 2002).
Properties
IUPAC Name |
ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-[3-(2-methylpropanoyloxy)azetidin-1-yl]-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O5/c1-4-35-24(34)14-10-31(22-17(27)6-16(26)21(28)29-22)18-7-19(15(25)5-13(18)20(14)32)30-8-12(9-30)36-23(33)11(2)3/h5-7,10-12H,4,8-9H2,1-3H3,(H2,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXLACIKUJJQTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CC(C3)OC(=O)C(C)C)C4=C(C=C(C(=N4)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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